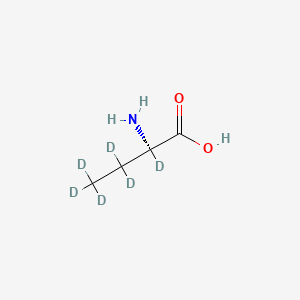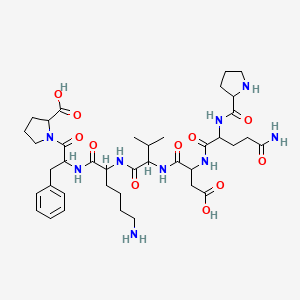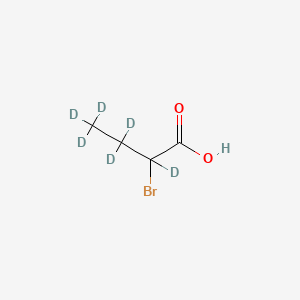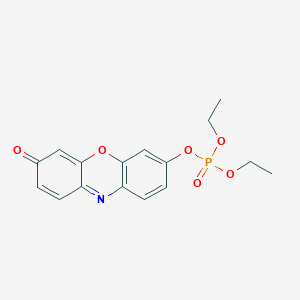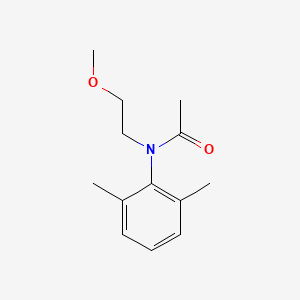
Dimethachlor-deschloro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethachlor-deschloro is a metabolite of the herbicide dimethachlor, which is used primarily in agricultural settings to control annual grasses and broad-leaved weeds. The compound is characterized by its molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . It is known for its role in environmental testing and analysis due to its presence as a degradation product of dimethachlor .
Preparation Methods
The synthesis of dimethachlor-deschloro involves the acylation of 2,6-dimethylaniline followed by subsequent reactions to introduce the methoxyethyl group and form the final product . Industrial production methods typically involve a one-pot synthesis approach to streamline the process and improve yield . The reaction conditions often include the use of solvents and catalysts to facilitate the acylation and subsequent steps.
Chemical Reactions Analysis
Dimethachlor-deschloro undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxalic acid derivatives.
Reduction: This can result in the formation of simpler amine derivatives.
Scientific Research Applications
Dimethachlor-deschloro is extensively studied for its environmental impact, particularly its presence in surface water and soil . It is used in chemometric analysis to determine the contamination levels in water bodies . Additionally, it serves as a reference standard in environmental testing to ensure compliance with regulatory standards . Its degradation products are also studied for their potential impact on aquatic life and soil health .
Mechanism of Action
The mechanism of action of dimethachlor-deschloro involves its interaction with specific enzymes and receptors in plants, leading to the inhibition of cell division and growth. This is primarily achieved through the disruption of microtubule formation, which is essential for cell division . The compound targets specific pathways involved in cell cycle regulation, leading to its herbicidal effects.
Comparison with Similar Compounds
Dimethachlor-deschloro is similar to other chloroacetanilide herbicides such as metolachlor, acetochlor, and alachlor . it is unique in its specific degradation pathway and the formation of distinct metabolites . These differences make it a valuable compound for studying the environmental fate and impact of herbicides.
Similar Compounds
- Metolachlor
- Acetochlor
- Alachlor
- Dimethenamid
- Flufenacet
- Propachlor
These compounds share similar structural features and herbicidal properties but differ in their environmental persistence and degradation products .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10-6-5-7-11(2)13(10)14(12(3)15)8-9-16-4/h5-7H,8-9H2,1-4H3 |
InChI Key |
ZFXDHJUIUORYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCOC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


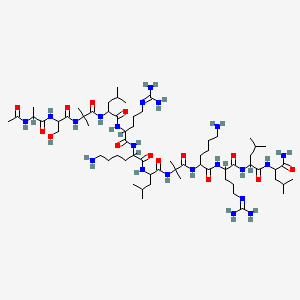
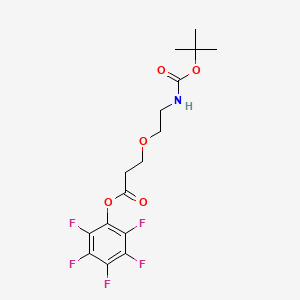
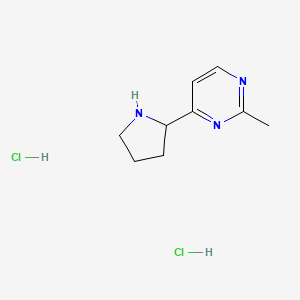
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)

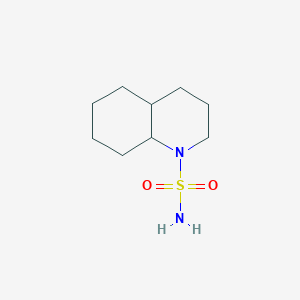
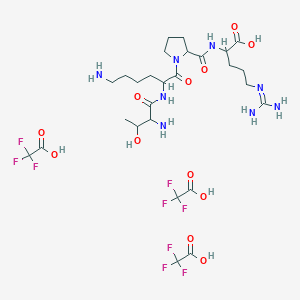
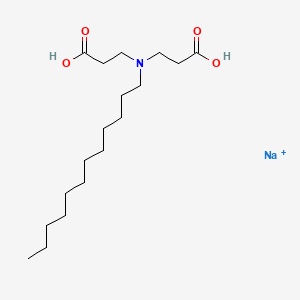
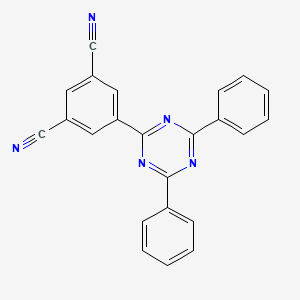
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
